molecular formula C5H4ClN3 B8662811 1-amino-4-chloro-1H-pyrrole-2-carbonitrile CAS No. 939807-79-1

1-amino-4-chloro-1H-pyrrole-2-carbonitrile

Cat. No. B8662811
M. Wt: 141.56 g/mol
InChI Key: CRHVOFAHSRKZTR-UHFFFAOYSA-N
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Patent
US08133995B2

Procedure details

To a rapidly stirred solution of 4-chloro-1H-pyrrole-2-carbonitrile (3.6 g, 28.4 mmol) in DMF (75 mL) was added NaH (1.7 g, 42.7 mmol) portion wise over 20 min. The dark brown solution was allowed to stir for an additional 10 min. The aminating reagent ((aminooxy)(diphenyl)phosphine oxide) (10 g, 42.7 mmol) was added in one portion. The mixture was heated to 80° C. for 6 hours. The reaction was quenched with distilled water (100 mL). EtOAc (50 mL) was added to the reaction and the solution was transferred to a separatory funnel and the organic layer was isolated while the aqueous layer was back extracted with EtOAc (2×50 mL). The combined organic layers were collected, dried (MgSO4), filtered, and concentrated in vacuo to yield 3.4 g of the above compound (24.02 mmol, yield 84%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:7]#[N:8])[NH:5][CH:6]=1.[H-].[Na+].[NH2:11]OP(=O)(C1C=CC=CC=1)C1C=CC=CC=1>CN(C=O)C>[NH2:11][N:5]1[CH:6]=[C:2]([Cl:1])[CH:3]=[C:4]1[C:7]#[N:8] |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC=1C=C(NC1)C#N
Name
Quantity
1.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with distilled water (100 mL)
ADDITION
Type
ADDITION
Details
EtOAc (50 mL) was added to the reaction
CUSTOM
Type
CUSTOM
Details
the solution was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated while the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was back extracted with EtOAc (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NN1C(=CC(=C1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.02 mmol
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.